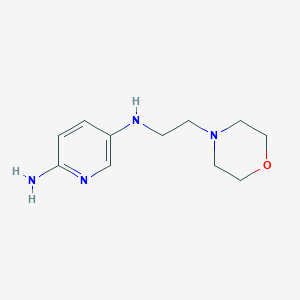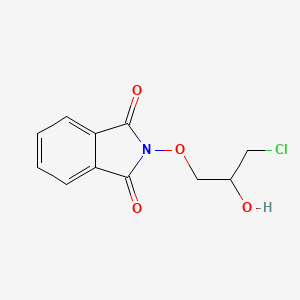
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione is a chemical compound with the molecular formula C11H10ClNO4 and a molecular weight of 255.65 g/mol. It is characterized by an isoindoline-1,3-dione core structure with a 3-chloro-2-hydroxypropoxy substituent. This compound is used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Chlor-2-hydroxypropoxy)isoindol-1,3-dion beinhaltet typischerweise die Reaktion eines aromatischen primären Amins mit Maleinsäureanhydridderivaten . Diese Kondensationsreaktion bildet das Isoindol-1,3-dion-Gerüst. Die Reaktion wird oft unter kontrollierten Bedingungen wie spezifischen Temperaturen und Lösungsmitteln durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie zum Einsatz kommen .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(3-Chlor-2-hydroxypropoxy)isoindol-1,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden, um die Struktur der Verbindung zu modifizieren.
Substitution: Die Chlorgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in geeigneten Lösungsmitteln durchgeführt, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
2-(3-Chlor-2-hydroxypropoxy)isoindol-1,3-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit biologischen Zielstrukturen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle in der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3-Chlor-2-hydroxypropoxy)isoindol-1,3-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren . So wurde es beispielsweise auf seine mögliche Interaktion mit dem menschlichen Dopaminrezeptor D2 untersucht, was auf Anwendungen in der neurologischen Forschung hindeutet .
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity . For example, it has been studied for its potential to interact with the human dopamine receptor D2, suggesting applications in neurological research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(3-Chlor-2-hydroxypropyl)isoindol-1,3-dion: Eine ähnliche Verbindung mit einem leicht unterschiedlichen Substituenten.
N-Isoindol-1,3-dion-Derivate: Eine Klasse von Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit
2-(3-Chlor-2-hydroxypropoxy)isoindol-1,3-dion ist aufgrund seines spezifischen Substituenten einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezifische Forschungsanwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .
Eigenschaften
IUPAC Name |
2-(3-chloro-2-hydroxypropoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHASOCVCWTLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12275357.png)
![[5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12275360.png)
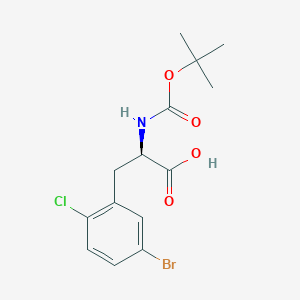
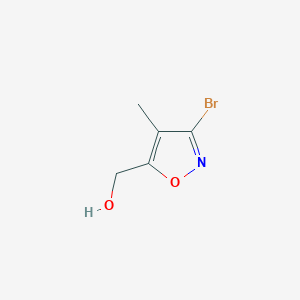

![1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12275383.png)
![(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid](/img/structure/B12275395.png)
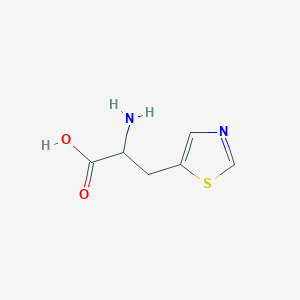
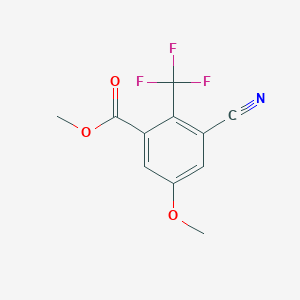
![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
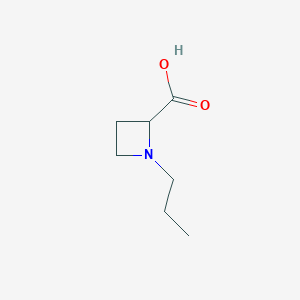
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)
